ATN-224 ATN-224 Tiomolibdate Choline is an orally active second generation tetrathiomolybdate analog with anti-angiogenic and antineoplastic activities. Tiomolibdate choline selectively chelates the copper ion in superoxide dismutase 1 (SOD1) in endothelial cells, thereby depleting SOD1 of copper and inhibiting its activity. Inhibition of SOD1 interferes with the activation of several signal transduction pathways required for cellular proliferation and angiogenesis, including those mediated by ERK1/2 and FAK and Src kinases. This results in an inhibition of cell proliferation and angiogenesis as well as induction of apoptosis.
Brand Name: Vulcanchem
CAS No.: 649749-10-0
VCID: VC0521399
InChI: InChI=1S/2C5H14NO.Mo.2H2S.2S/c2*1-6(2,3)4-5-7;;;;;/h2*7H,4-5H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2
SMILES: C[N+](C)(C)CCO.C[N+](C)(C)CCO.[SH-].[SH-].S=[Mo]=S
Molecular Formula: C10H30MoN2O2S4
Molecular Weight: 434.6 g/mol

ATN-224

CAS No.: 649749-10-0

Cat. No.: VC0521399

Molecular Formula: C10H30MoN2O2S4

Molecular Weight: 434.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ATN-224 - 649749-10-0

Specification

Description Tiomolibdate Choline is an orally active second generation tetrathiomolybdate analog with anti-angiogenic and antineoplastic activities. Tiomolibdate choline selectively chelates the copper ion in superoxide dismutase 1 (SOD1) in endothelial cells, thereby depleting SOD1 of copper and inhibiting its activity. Inhibition of SOD1 interferes with the activation of several signal transduction pathways required for cellular proliferation and angiogenesis, including those mediated by ERK1/2 and FAK and Src kinases. This results in an inhibition of cell proliferation and angiogenesis as well as induction of apoptosis.
CAS No. 649749-10-0
Molecular Formula C10H30MoN2O2S4
Molecular Weight 434.6 g/mol
IUPAC Name bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide
Standard InChI InChI=1S/2C5H14NO.Mo.2H2S.2S/c2*1-6(2,3)4-5-7;;;;;/h2*7H,4-5H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2
Standard InChI Key FSWNJZRQQVVVJT-UHFFFAOYSA-L
SMILES C[N+](C)(C)CCO.C[N+](C)(C)CCO.[SH-].[SH-].S=[Mo]=S
Canonical SMILES C[N+](C)(C)CCO.C[N+](C)(C)CCO.[SH-].[SH-].S=[Mo]=S
Appearance Solid powder

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